molecular formula C8H7BrClNO B2684718 N-(2-bromophenyl)-2-chloroacetamide CAS No. 6090-78-4

N-(2-bromophenyl)-2-chloroacetamide

Cat. No.: B2684718
CAS No.: 6090-78-4
M. Wt: 248.5
InChI Key: FHWXHTWOJWDSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-bromophenyl group and the methyl group is substituted by a chloro group

Mechanism of Action

Mode of Action

The exact mode of action of N-(2-bromophenyl)-2-chloroacetamide Based on its chemical structure, it is possible that it could interact with its targets through covalent bonding or intermolecular forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of This compound Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromophenyl)-2-chloroacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-bromoaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acetamides.

    Electrophilic Aromatic Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups onto the aromatic ring.

    Reduction: The compound can be reduced to form N-(2-bromophenyl)acetamide by using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or primary amines can be used under mild conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or bromine (Br2) are commonly used under controlled conditions to avoid over-substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides such as N-(2-bromophenyl)-2-azidoacetamide or N-(2-bromophenyl)-2-methoxyacetamide.

    Electrophilic Aromatic Substitution: Products like 4-nitro-N-(2-bromophenyl)-2-chloroacetamide or 4-bromo-N-(2-bromophenyl)-2-chloroacetamide.

    Reduction: N-(2-bromophenyl)acetamide.

Scientific Research Applications

N-(2-bromophenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Comparison with Similar Compounds

N-(2-bromophenyl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-2-chloroacetamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    N-(2-bromophenyl)acetamide: This compound lacks the chloro group on the acetamide moiety, which may affect its chemical properties and reactivity.

    N-(2-bromophenyl)-2-bromoacetamide: This compound has a bromine atom instead of a chlorine atom on the acetamide moiety, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromophenyl and chloroacetamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-bromophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWXHTWOJWDSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.